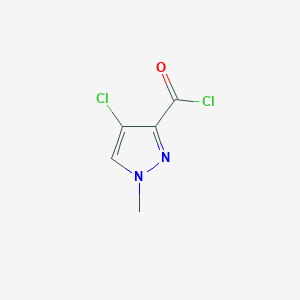

4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

Description

Properties

IUPAC Name |

4-chloro-1-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-9-2-3(6)4(8-9)5(7)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGVYWVYYZYMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is a highly reactive and versatile synthetic intermediate, playing a pivotal role in the construction of complex molecular architectures. While it may not have a dedicated CAS number due to its primary use as a transient species, its precursor, 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, is well-documented with the CAS number 84547-85-3 [1][2]. This guide, prepared from the perspective of a Senior Application Scientist, delves into the synthesis, key chemical properties, and significant applications of this pyrazole derivative, with a particular focus on its utility in pharmaceutical and agrochemical research. The pyrazole scaffold is a "biologically privileged" structure, frequently found in active pharmaceutical ingredients (APIs), underscoring the importance of its derivatives in drug discovery programs[3][4].

Physicochemical Properties and Characterization

While the carbonyl chloride is typically generated and used in situ, its properties can be inferred from its structure and the known characteristics of its carboxylic acid precursor.

| Property | Value (for the precursor carboxylic acid) | Reference |

| CAS Number | 84547-85-3 | [1][2] |

| Molecular Formula | C5H5ClN2O2 | [1][2] |

| Molecular Weight | 160.56 g/mol | [1][2] |

| Melting Point | 219-221 °C | [1] |

| Boiling Point | 327 °C at 760 mmHg | [1] |

| Density | 1.56 g/cm³ | [1] |

The introduction of the carbonyl chloride functionality dramatically increases the electrophilicity of the carbonyl carbon, making it an excellent acylating agent. This high reactivity is the cornerstone of its synthetic utility.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the reaction of its corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Reaction Mechanism: Thionyl Chloride

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a well-established transformation in organic synthesis. The mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent nucleophilic attack of the chloride on the carbonyl carbon. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).

Caption: General synthesis pathway.

Experimental Protocol

This protocol is based on established methods for the synthesis of acyl chlorides from carboxylic acids and is adapted from similar transformations found in the literature[5].

Materials:

-

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

-

Thionyl chloride (2.0-3.0 eq) or Oxalyl chloride (1.5-2.0 eq)

-

Anhydrous dichloromethane (DCM) or toluene as solvent

-

N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

-

Add anhydrous DCM or toluene to the flask to create a suspension.

-

Slowly add thionyl chloride to the suspension at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is typically used immediately in the subsequent reaction step without further purification.

Applications in Drug Development and Agrochemicals

The primary utility of this compound lies in its ability to readily react with nucleophiles to form a variety of derivatives. Its most significant application is in the synthesis of amides through reaction with primary or secondary amines. This is a cornerstone of medicinal chemistry, as the amide bond is a fundamental linkage in a vast number of pharmaceutical compounds.

Caption: Synthetic utility workflow.

The resulting pyrazole carboxamides are key components in a range of biologically active molecules, including:

-

Insecticides and Herbicides: Many commercial agrochemicals are based on the pyrazole carboxamide scaffold[2].

-

Pharmaceuticals: Pyrazole derivatives have shown a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties[4]. The ability to easily synthesize a library of amide derivatives from this compound makes it an invaluable tool in structure-activity relationship (SAR) studies during lead optimization.

Safety and Handling

As with all acyl chlorides, this compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Reactivity: It is highly reactive and will react violently with water and other protic solvents. All reactions should be carried out under anhydrous conditions.

-

Corrosivity: It is corrosive and can cause severe burns to the skin and eyes.

-

Toxicity: Inhalation of its vapors can cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber).

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.

All manipulations should be performed in a well-ventilated chemical fume hood. In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a quintessential example of a reactive intermediate that, while often generated and consumed in the same synthetic step, is fundamental to the construction of a diverse range of valuable molecules. Its straightforward synthesis from the corresponding carboxylic acid and its high reactivity make it an indispensable tool for chemists in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and safe handling is crucial for leveraging its full potential in the development of novel chemical entities.

References

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Retrieved from [Link]

- A kind of preparation method of pyrazole derivatives - Google Patents. (n.d.).

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved from [Link]

-

Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid - ChemBK. (n.d.). Retrieved from [Link]

- Process for the preparation of pyrazole and its derivatives - Google Patents. (n.d.).

- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents. (n.d.).

-

4-chloro-1-methyl-1H-pyrazole | C4H5ClN2 | CID 13844024 - PubChem. (n.d.). Retrieved from [Link]

- Preparation of 4-chloropyrazoles - Google Patents. (n.d.).

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0. (n.d.). Retrieved from [Link]

-

4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, 97%. (n.d.). Retrieved from [Link]

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O - PubChem. (n.d.). Retrieved from [Link]

- A kind of preparation method of 4-chloropyrazole derivative - Google Patents. (n.d.).

-

(12) United States Patent - Googleapis.com. (2017, December 22). Retrieved from [Link]

-

Compound 4-chloro-1-(2-methylpropyl)-1H-pyrazol-3-amine--hydrogen chloride (1/2) -... (n.d.). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 5. CN103923012A - A kind of preparation method of 4-chloropyrazole derivative - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride: Properties, Synthesis, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Synthesis

4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is a highly reactive acyl chloride that serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical research, where the pyrazole scaffold is a common feature in biologically active compounds.[1] This guide provides a detailed examination of the physical and chemical properties of this important synthetic intermediate, starting with its precursor, and outlines best practices for its synthesis, handling, and application in a research and development setting.

Part 1: Physicochemical Properties of the Precursor: 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

A thorough understanding of the starting material is paramount before discussing the highly reactive acid chloride. The direct precursor, 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 84547-85-3), is a stable, solid compound.[2][3] Its properties provide a baseline for understanding the structural and electronic characteristics of the pyrazole ring system.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O₂ | [2][3] |

| Molecular Weight | 160.56 g/mol | [2][3] |

| Appearance | White solid | [2] |

| Melting Point | 219-221 °C | [2][3] |

| Boiling Point (Predicted) | 327.0 ± 22.0 °C at 760 mmHg | [2][3] |

| Density (Predicted) | 1.56 ± 0.1 g/cm³ | [2][3] |

| Flash Point (Predicted) | 151.6 °C | [2][3] |

| pKa (Predicted) | 2.78 ± 0.25 | [2] |

| Solubility | Soluble in many organic solvents, such as ethanol and dichloromethane. | [2] |

Part 2: Synthesis and Inferred Properties of this compound

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. This process replaces the hydroxyl group of the carboxylic acid with a chlorine atom, dramatically increasing the electrophilicity of the carbonyl carbon and rendering the molecule highly reactive towards nucleophiles.

Synthesis Workflow

The synthesis of this compound is typically achieved by treating the precursor carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective choice for this transformation.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq).

-

Solvent Addition: Add an anhydrous, inert solvent such as dichloromethane (DCM) or toluene to the flask.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (typically 1.5-2.0 eq) to the suspension at room temperature with vigorous stirring.

-

Reaction: The reaction mixture is typically heated to reflux and monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up: After completion, the excess thionyl chloride and solvent are carefully removed under reduced pressure. The crude this compound is often used immediately in the next synthetic step without further purification due to its reactive nature.

Inferred Physical and Chemical Properties

Due to its high reactivity, detailed experimental data for the isolated this compound is scarce. However, its properties can be reliably inferred based on the behavior of analogous acyl chlorides.

-

Appearance: Likely a solid or a high-boiling liquid at room temperature.

-

Molecular Formula: C₅H₄Cl₂N₂O

-

Molecular Weight: 179.01 g/mol

-

Boiling Point: Expected to be lower than the parent carboxylic acid but still relatively high. Distillation, if attempted, should be performed under high vacuum to prevent decomposition.

-

Solubility: Expected to be soluble in a wide range of aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene.

-

Stability: Highly sensitive to moisture and protic solvents (e.g., water, alcohols, amines). It will readily hydrolyze back to the carboxylic acid in the presence of water. It should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.[2]

Part 3: Reactivity and Applications in Synthesis

The primary utility of this compound lies in its function as a potent electrophile for the introduction of the 4-chloro-1-methyl-1H-pyrazole-3-carbonyl moiety.

Core Reactivity Profile

The carbonyl carbon of the acyl chloride is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application in constructing more complex molecules.

Caption: Key reactions of this compound with common nucleophiles.

This reactivity makes it an ideal precursor for the synthesis of amides and esters, which are prevalent functional groups in many pharmaceutical agents. The pyrazole core is a well-established pharmacophore, and the ability to readily form amide and ester linkages allows for the rapid generation of libraries of compounds for biological screening.[1]

Part 4: Safety, Handling, and Storage

Given the highly reactive and corrosive nature of acyl chlorides, stringent safety protocols must be observed when handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

-

Corrosive: Acyl chlorides react with moisture on the skin and in the respiratory tract to produce hydrochloric acid, causing severe burns.

-

Lachrymator: Vapors are highly irritating to the eyes.

-

Reactive: Reacts violently with water and other protic solvents.

Mandatory PPE:

-

Eye Protection: Chemical safety goggles and a face shield are essential.

-

Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®).

-

Body Protection: A flame-retardant laboratory coat and appropriate protective clothing should be worn.

-

Respiratory Protection: All manipulations should be conducted in a certified chemical fume hood. For situations with a potential for exposure, a respirator with an appropriate acid gas cartridge may be necessary.

Handling and Storage Procedures

-

Inert Atmosphere: Always handle and store the compound under an inert atmosphere of nitrogen or argon to prevent hydrolysis.

-

Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent decomposition and ensure reaction efficiency.

-

Temperature: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases. Refrigeration is recommended for long-term storage.

Conclusion

This compound is a valuable yet challenging reagent that requires a high level of technical expertise to handle safely and effectively. While specific experimental data for the isolated compound is limited due to its inherent reactivity, a thorough understanding of its precursor, its synthesis, and the general behavior of acyl chlorides allows for its successful application in the laboratory. Its ability to readily form amide and ester bonds makes it an indispensable tool for medicinal chemists and other scientists working on the synthesis of novel pyrazole-containing molecules. Adherence to strict safety protocols is not merely a recommendation but a necessity for the well-being of the researcher and the integrity of the experimental outcome.

References

-

ChemBK. (2024-04-10). 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. Retrieved from [Link]

-

PubChem. 4-chloro-1-methyl-1H-pyrazole. Retrieved from [Link]

-

Oakwood Chemical. 4-Chloro-1H-pyrazole-3-carboxylic acid methyl ester. Retrieved from [Link]

- Google Patents. CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

- (Reference not directly used for cit

- (Reference not directly used for cit

- (Reference not directly used for cit

-

Journal of Organic Chemistry & Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

- (Reference not directly used for cit

Sources

A Researcher's Guide to the Safe Handling of 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

An In-depth Technical Guide for Drug Development Professionals

As a key building block in modern medicinal chemistry, 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is instrumental in the synthesis of novel therapeutic agents. However, its utility is matched by its reactivity. The presence of an acyl chloride functional group dictates a stringent set of handling protocols necessary to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide moves beyond a standard safety data sheet (SDS) to provide a deeper, mechanistic understanding of the hazards involved and to establish self-validating protocols for its safe use, storage, and disposal.

The Chemistry of Hazard: Understanding the Core Reactivity

The primary driver of this compound's hazardous nature is the acyl chloride moiety. This functional group is highly electrophilic, making it an excellent acylating agent but also exceptionally reactive towards nucleophiles.

Causality Behind Hazard: The principal and most immediate danger stems from its violent reaction with water, including atmospheric moisture.[1][2] This hydrolysis reaction is rapid and highly exothermic, liberating corrosive and toxic hydrogen chloride (HCl) gas.[2][3]

-

Reaction: R-COCl + H₂O → R-COOH + HCl(g)

This reaction underscores why this chemical is designated as corrosive. The generated HCl can cause severe burns to the skin, eyes, and respiratory tract.[3][4] Inhalation of the vapors can lead to delayed and life-threatening conditions such as pulmonary edema.[2] Therefore, all manipulations must be conducted under strictly anhydrous conditions.

Hazard Identification and Classification

While a specific, universally adopted GHS classification for this compound is not consistently published, its classification can be expertly inferred from its structural components—the acyl chloride and the chlorinated pyrazole core. It is analogous to other reactive acyl chlorides.[5]

Anticipated GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[5] |

| Serious Eye Damage | 1 | Causes serious eye damage.[5][6] |

| Acute Toxicity (Inhalation) | 3/4 | Toxic or harmful if inhaled (due to HCl release).[7] |

| Specific Target Organ Toxicity | 3 | May cause respiratory irritation.[6][8] |

This table is a scientifically informed projection based on the reactivity of the acyl chloride functional group and data from similar chemical structures.

Engineering Controls and Personal Protective Equipment (PPE): A Self-Validating System

The primary directive is to prevent contact and inhalation. Engineering controls are the first and most critical line of defense, with PPE serving as the essential final barrier.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing and transfers, MUST be performed inside a certified chemical fume hood to contain corrosive vapors and HCl gas.[1][3]

-

Inert Atmosphere: Operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from ambient moisture.[1][9] This also mitigates the risk of side reactions, ensuring experimental integrity.

-

Emergency Equipment: An emergency eyewash station and safety shower must be located in the immediate vicinity of the handling area.[1][9] Their functionality must be verified on a regular basis.

Personal Protective Equipment (PPE)

A self-validating PPE protocol requires not just wearing the equipment, but understanding its limitations and actively inspecting its integrity.

| PPE Item | Specifications and Rationale | Self-Validation Check |

| Eye/Face Protection | Tightly fitting chemical splash goggles AND a full-face shield.[1] The face shield is mandatory to protect against splashes during reactive quenching or accidental container pressurization. | Before each use, inspect for cracks, scratches, or fogging that could impair vision. Ensure a proper seal around the eyes. |

| Hand Protection | Butyl rubber or heavy-duty nitrile gloves.[1] Acyl chlorides and their hydrolysis product (HCl) can degrade standard thin nitrile or latex gloves. Always double-glove. | Before use, inflate gloves with air to check for pinholes. After handling, remove the outer glove using a technique that avoids skin contact and inspect the inner glove for any signs of contamination. |

| Body Protection | A flame-resistant lab coat, fully buttoned, with full-length pants and closed-toe leather or rubber shoes.[1] | Ensure the lab coat is clean and free of contamination from previous work. Avoid exposed skin between the shoe and ankle. |

| Respiratory Protection | A full-face respirator with an appropriate acid gas cartridge should be available for emergency situations (e.g., large spills).[1] Routine use should not be necessary if work is conducted properly within a fume hood. | Respirator cartridges have a limited lifespan and must be replaced according to a schedule or after a known exposure. A fit test is required for all users. |

Safe Handling and Storage Protocols

Adherence to a strict, step-by-step protocol is non-negotiable.

Handling Protocol

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood sash is at the appropriate working height.

-

Inerting: Purge all reaction glassware with an inert gas (nitrogen or argon) by gentle heating under vacuum and backfilling. Use septa and needles for reagent transfers whenever possible.

-

Transfer: Use grounded, spark-proof tools for transfers.[2][10] If transferring from a larger container, do so under a positive pressure of inert gas. Containers must be carefully resealed after use.[1]

-

Reaction Quenching: Never quench a reaction containing residual acyl chloride with water or protic solvents directly. A safer method is to slowly add the reaction mixture to a cooled, stirred solution of a mild base (e.g., saturated sodium bicarbonate) or a non-protic solvent like isopropanol.

-

Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the material. A common method is a slow, careful rinse with an alcohol (like isopropanol) to convert the residual acyl chloride to a less reactive ester, followed by an aqueous wash.

Storage Protocol

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[3] The storage area should be separate from incompatible materials.

-

Incompatibilities: Keep away from water, alcohols, strong bases, oxidizing agents, and amines.[1][9]

-

Inert Gas Blanket: For long-term storage, the container should be sealed under an inert gas to prevent degradation from atmospheric moisture.[1]

Emergency Procedures: A Workflow for Response

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response Workflow

The following diagram outlines the decision-making process for a chemical spill.

Caption: Decision workflow for handling a chemical spill.

Exposure First Aid

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[1][4]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[4][11] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15-30 minutes, holding the eyelids open.[2][4] Remove contact lenses if possible. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Waste Disposal

All waste containing this compound or its residues must be treated as hazardous waste.[2]

-

Neutralization: Small amounts of residual material can be slowly and carefully neutralized by reacting with an alcohol (e.g., isopropanol) in a fume hood to form the corresponding ester.

-

Collection: Collect all contaminated materials (including absorbents from spills, gloves, and empty containers) in a dedicated, properly labeled, and sealed hazardous waste container.[2][12]

-

Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[2]

Conclusion

This compound is a powerful reagent for chemical synthesis. Its reactivity demands a comprehensive and proactive safety culture. By understanding the chemical principles behind its hazards and adhering to the detailed protocols outlined in this guide, researchers can leverage its synthetic utility while ensuring a safe and controlled laboratory environment.

References

-

Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. [Link]

-

Emergency and Spill Response Procedures. Auburn University. [Link]

-

Emergency Procedure Guide - Corrosive Liquids. National Chemical Emergency Centre. [Link]

-

Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health. [Link]

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. PubChem, National Institutes of Health. [Link]

-

Chemical Spill Response Procedure. University of Manitoba. [Link]

-

Chemical Spills - Emergency Management. Florida State University. [Link]

-

4-chloro-1-methyl-1H-pyrazole. PubChem, National Institutes of Health. [Link]

-

Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. [Link]

-

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid Properties. ChemBK. [Link]

Sources

- 1. wcu.edu [wcu.edu]

- 2. nj.gov [nj.gov]

- 3. nbinno.com [nbinno.com]

- 4. trainingrpq.com.au [trainingrpq.com.au]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. biosynth.com [biosynth.com]

- 9. fishersci.com [fishersci.com]

- 10. chemos.de [chemos.de]

- 11. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 12. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

An In-Depth Technical Guide to the Synthesis of 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

This guide provides a comprehensive overview of the synthetic pathways, mechanistic details, and practical laboratory protocols for the preparation of 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride, a pivotal building block in modern medicinal and agrochemical research.

Strategic Importance and Synthetic Overview

This compound is a highly reactive and versatile intermediate. Its trifunctional nature—a chlorinated pyrazole core, an N-methyl group, and an acyl chloride moiety—makes it an invaluable precursor for the synthesis of a wide array of complex molecules, including fungicides, herbicides, and active pharmaceutical ingredients (APIs).[1][2][3] The pyrazole scaffold itself is a "biologically privileged" structure, frequently found in commercially available drugs.[4]

The synthesis is most effectively approached as a multi-step sequence, culminating in the conversion of a stable carboxylic acid precursor to the final, highly reactive acyl chloride. This strategy ensures that the moisture-sensitive acyl chloride is generated in the final step, maximizing its utility for subsequent reactions.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into its key precursors. The primary disconnection is at the acyl chloride, leading back to the more stable 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. This intermediate can be further deconstructed through the removal of the chloro and methyl groups and the formation of the pyrazole ring itself.

Caption: Retrosynthetic pathway for the target compound.

Synthesis of the Key Intermediate: 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

The most robust and widely adopted route involves a three-stage process: (I) formation of the N-methylated pyrazole ring system via cyclocondensation, (II) electrophilic chlorination at the C4 position, and (III) hydrolysis of an ester to yield the desired carboxylic acid.

Stage I: Pyrazole Ring Formation via Knorr Synthesis

The Knorr pyrazole synthesis is a classic and efficient method for constructing the pyrazole core.[5][6] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[7][8] By using methylhydrazine, the required N-methyl group is incorporated directly and regioselectively, avoiding a separate N-alkylation step which could yield isomeric mixtures.

The choice of the 1,3-dicarbonyl compound is critical. Using a precursor like ethyl 2,4-dioxovalerate provides the necessary carbon backbone and installs an ester group at the C3 position, which is readily hydrolyzed to a carboxylic acid in a later step.

Caption: Knorr synthesis for the pyrazole ester intermediate.

The reaction proceeds through initial formation of a hydrazone, followed by intramolecular condensation and dehydration to form the stable, aromatic pyrazole ring.[7]

Stage II: Electrophilic Chlorination of the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, which preferentially occurs at the C4 position.[9] Various chlorinating agents can be employed. While industrial processes may use systems like HCl/H2O2[10] or electrochemical methods[11][12], a common and reliable laboratory-scale method is the use of N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

Mechanism Insight: The reaction with NCS, for example, involves the attack of the electron-rich C4 position of the pyrazole on the electrophilic chlorine atom of NCS. The resulting intermediate is then deprotonated to restore aromaticity, yielding the 4-chloropyrazole derivative.

Stage III: Saponification to the Carboxylic Acid

The final step in forming the key intermediate is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved via saponification, a robust reaction involving heating the ester with a strong base, such as sodium hydroxide (NaOH) in an alcoholic solvent, followed by acidification.[13]

Protocol 1: Synthesis of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

-

Ring Formation: To a solution of ethyl 2,4-dioxovalerate (1.0 eq) in ethanol, add methylhydrazine (1.05 eq) dropwise at 0-5 °C. Allow the mixture to warm to room temperature and then heat at reflux for 4 hours. Monitor the reaction by TLC. Once complete, cool the mixture and remove the solvent under reduced pressure to yield crude ethyl 1-methyl-1H-pyrazole-3-carboxylate.

-

Chlorination: Dissolve the crude ester in a suitable solvent such as acetonitrile. Add N-Chlorosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 40 °C. Stir the mixture for 2-3 hours until the starting material is consumed (monitored by TLC). Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate.

-

Saponification: Dissolve the crude chlorinated ester in ethanol and add an aqueous solution of NaOH (2.5 eq). Heat the mixture at reflux for 2 hours. Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with dichloromethane to remove any non-acidic impurities. Carefully acidify the aqueous layer with concentrated HCl to a pH of 2-3. The product, 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, will precipitate as a white solid.[1] Filter the solid, wash with cold water, and dry under vacuum.

Final Conversion to this compound

The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. It activates the carboxyl group, transforming the poor hydroxyl leaving group into an excellent chloride leaving group, thus facilitating nucleophilic acyl substitution.[14]

Choice of Reagent: Thionyl Chloride (SOCl₂)

Thionyl chloride is the reagent of choice for this transformation for several key reasons:[15]

-

High Efficacy: It reliably converts a wide range of carboxylic acids to their corresponding acyl chlorides.[16]

-

Irreversible Reaction: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[17][18] Their evolution from the reaction mixture drives the equilibrium towards the product, ensuring a high yield.[18]

-

Ease of Purification: The gaseous nature of the byproducts simplifies workup, as they are easily removed, often leaving a relatively pure product after solvent evaporation.

Mechanism of Acyl Chloride Formation with SOCl₂

The reaction proceeds via a highly reactive chlorosulfite intermediate.

Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using SOCl₂.

-

Nucleophilic Attack: The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[17][19]

-

Intermediate Formation: A proton transfer and loss of a chloride ion results in the formation of a reactive acyl chlorosulfite intermediate.[16]

-

Nucleophilic Acyl Substitution: The released chloride ion acts as a nucleophile, attacking the carbonyl carbon.[14]

-

Collapse and Product Formation: The resulting tetrahedral intermediate collapses, eliminating the final products: the acyl chloride, sulfur dioxide gas, and hydrogen chloride gas.[18][19]

Protocol 2: Synthesis of this compound

Safety Note: Thionyl chloride is corrosive, toxic, and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂ gases), add 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq).

-

Reagent Addition: Add excess thionyl chloride (SOCl₂, ~3.0 eq), which can also serve as the solvent. Alternatively, an inert solvent like dichloromethane or toluene can be used. Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to accelerate the reaction.[18]

-

Reaction: Gently heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. The reaction is complete when gas evolution ceases.

-

Workup: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (using a trap containing a base solution like NaOH). The remaining crude product, this compound, is often of sufficient purity for subsequent steps. If higher purity is required, distillation under high vacuum can be performed.

Data Summary and Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Compound | Formula | M.W. ( g/mol ) | Appearance | M.P. (°C) |

| 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid | C₅H₅ClN₂O₂ | 160.56 | White solid | 219-221[1] |

| This compound | C₅H₄Cl₂N₂O | 191.01 | Colorless/pale yellow oil/solid | N/A |

Key Spectroscopic Signatures:

-

Carboxylic Acid (Intermediate): A broad O-H stretch in the IR spectrum (~2500-3300 cm⁻¹) and a D₂O-exchangeable proton signal in the ¹H NMR spectrum.

-

Acyl Chloride (Product): Disappearance of the O-H signals in IR and ¹H NMR. A characteristic C=O stretch in the IR spectrum at a higher frequency (~1750-1800 cm⁻¹) compared to the carboxylic acid.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic transformations. The pathway, proceeding through the stable 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid intermediate, offers a reliable and scalable method for producing this high-value building block. A thorough understanding of the underlying mechanisms, particularly for the key chlorination and acyl chloride formation steps, is essential for optimizing reaction conditions and ensuring the safe and efficient production of this versatile chemical intermediate for applications in drug discovery and development.

References

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

ChemBK. (2024, April 10). 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

-

OChem Tutor. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

-

Bioman Explained. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Li, P., et al. (2025, August 19). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. [Link]

-

Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7339. [Link]

-

Lyalin, B., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44, 1321–1325. [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. (2024, September 10). [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. (2024, August 16). [Link]

-

Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. ResearchGate. (2025, August 6). [Link]

-

OrgoSolver. Carboxylic Acid → Acid Chloride with Thionyl Chloride (SOCl₂). [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]

-

Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. (2012, January). [Link]

-

Li, P., et al. (2025, August 19). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. MDPI. [Link]

-

Ilhan, I. O., & Cadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5621-5624. [Link]

-

SpectraBase. 4-chloro-1,5-dimethyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazole. [Link]

- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- Google Patents. (2013).

-

PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. [Link]

-

The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. De Gruyter. (2025, October 25). [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

-

Bildirici, I., & Çetinkaya, S. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society Section A: Chemistry, 5(3), 1145-1156. [Link]

-

Frankly Chemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride [Video]. YouTube. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. preprints.org [preprints.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. youtube.com [youtube.com]

- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

- 13. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 18. orgosolver.com [orgosolver.com]

- 19. m.youtube.com [m.youtube.com]

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid to carbonyl chloride

An In-depth Technical Guide to the Synthesis of 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

Introduction: The Strategic Importance of Pyrazole Acyl Chlorides

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, pyrazole scaffolds are of paramount importance. The derivative, this compound, serves as a highly valuable and reactive intermediate. Its utility stems from the electrophilic nature of the acyl chloride group, which allows for facile introduction of the pyrazole moiety into larger, more complex molecules through reactions with a wide array of nucleophiles. This guide provides a comprehensive overview of the synthetic conversion of its parent carboxylic acid, 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, into this key building block, focusing on the underlying mechanisms, detailed experimental protocols, and critical safety considerations.

Pillar 1: Synthetic Strategy and Mechanistic Causality

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation designed to activate the carboxyl group for subsequent nucleophilic acyl substitution. The hydroxyl (-OH) of a carboxylic acid is a poor leaving group, making it relatively unreactive.[1] To overcome this, the -OH group is converted into a better leaving group. While several reagents can accomplish this, including phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃), thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are most commonly employed in research and industrial settings.[2][3][4] The primary advantage of these two reagents is that their byproducts are gaseous (SO₂, HCl, CO, CO₂), which simplifies product isolation and purification.[2][4]

Mechanism 1: The Thionyl Chloride (SOCl₂) Route

The reaction with thionyl chloride proceeds through the formation of a highly reactive acyl chlorosulfite intermediate.[1] This mechanism ensures a robust and often high-yielding conversion.

-

Nucleophilic Attack: The synthesis begins with the lone pair of electrons on the carboxylic acid's hydroxyl oxygen attacking the electrophilic sulfur atom of thionyl chloride.[5][6]

-

Intermediate Formation: This attack, followed by the reformation of the S=O double bond, expels a chloride ion and forms a protonated acyl chlorosulfite.[1]

-

Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the intermediate.[5][6]

-

Product Formation: The tetrahedral intermediate collapses, and the acyl chlorosulfite moiety departs. This leaving group is unstable and fragments into stable gaseous byproducts: sulfur dioxide (SO₂) and another chloride ion, which deprotonates the carbonyl, yielding the final acyl chloride product and hydrogen chloride (HCl) gas.[5]

Caption: Catalytic cycle for acyl chloride synthesis using oxalyl chloride/DMF.

Pillar 2: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and purification strategies. All operations must be conducted within a certified chemical fume hood. [7]

Protocol 1: Synthesis using Thionyl Chloride

This method is robust and widely applicable. The reaction is typically driven to completion by heating under reflux.

Materials and Equipment:

-

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 - 5.0 eq)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane, or neat)

-

Catalytic N,N-dimethylformamide (DMF) (optional, 1-2 drops)

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser fitted with a gas outlet to a scrubber (containing NaOH solution)

-

Heating mantle

-

Rotary evaporator and vacuum pump for distillation

Step-by-Step Procedure:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the apparatus is moisture-free by oven-drying or flame-drying under an inert atmosphere.

-

Charging Reagents: To the flask, add 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. If using a solvent, add it now (approx. 5-10 mL per gram of acid).

-

Addition of SOCl₂: Slowly add thionyl chloride to the stirred suspension at room temperature. The reaction can be exothermic, and vigorous gas evolution (HCl, SO₂) will occur. If desired, add one drop of DMF, which can significantly accelerate the reaction. [8]4. Reaction: Heat the mixture to reflux (for toluene, ~110°C; for neat SOCl₂, ~76°C) and maintain for 2-4 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

-

Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care must be taken to trap the volatile, corrosive vapors.

-

Purification: The resulting crude this compound can often be used directly or purified further by vacuum distillation.

Protocol 2: Synthesis using Oxalyl Chloride

This is a milder alternative, often providing cleaner products with easier work-up.

Materials and Equipment:

-

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

-

Oxalyl chloride ((COCl)₂) (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

N,N-dimethylformamide (DMF) (1 drop)

-

Round-bottom flask with magnetic stir bar

-

Dropping funnel

-

Gas outlet to a scrubber

Step-by-Step Procedure:

-

Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid in anhydrous DCM.

-

Catalyst Addition: Add a single drop of DMF to the stirred suspension.

-

Reagent Addition: Cool the flask in an ice bath (0°C). Slowly add the oxalyl chloride dropwise via a dropping funnel over 15-30 minutes. [9]Control the addition rate to manage the evolution of CO, CO₂, and HCl gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until gas evolution stops.

-

Work-up and Purification: Remove the solvent and all volatile components under reduced pressure. The resulting crude acyl chloride is typically of high purity and can be used without further purification.

Pillar 3: Data, Safety, and Authoritative Grounding

Comparative Reaction Data

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Typical Stoichiometry | 2.0 - 5.0 equivalents | 1.5 - 2.0 equivalents |

| Catalyst | DMF (optional) | DMF (essential) |

| Solvent | Toluene, DCM, or neat | Dichloromethane (DCM) |

| Temperature | Reflux (76-110°C) | 0°C to Room Temperature |

| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) |

| Work-up | Evaporation / Distillation | Evaporation |

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: Expect a strong, characteristic C=O stretching absorption in the range of 1750-1800 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the pyrazole ring structure and the presence of the carbonyl carbon.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product.

Critical Safety and Handling

Trustworthiness in chemical synthesis is rooted in safety. The reagents and byproducts in this synthesis are hazardous and demand strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a full-face shield. [7][10]* Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood to prevent inhalation of toxic and corrosive vapors. [7][10]* Reagent Hazards:

-

Thionyl Chloride & Oxalyl Chloride: Both are highly corrosive, toxic, and react violently with water to release HCl gas. [7][10][11]Avoid contact with skin and eyes, and prevent exposure to moisture. [10][11][12] * Gaseous Byproducts: HCl, SO₂, and CO are all toxic and corrosive. Ensure the reaction setup is vented to a basic scrubber to neutralize these gases.

-

-

Emergency Preparedness: Ensure safety showers and eyewash stations are immediately accessible. [7]In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water. [13]In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. [7][10]

Overall Synthesis Workflow

Caption: General experimental workflow for the synthesis and purification.

References

-

preparation of acyl chlorides (acid chlorides) . Chemguide. [Link]

-

Preparation of Acyl Chlorides . Chemistry LibreTexts. [Link]

-

21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids . Chemistry LibreTexts. [Link]

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) . YouTube. [Link]

-

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid . ChemBK. [Link]

-

19.2 PREPARATION OF ACYL CHLORIDES . ResearchGate. [Link]

-

Chemistry Acid Chloride . sathee jee. [Link]

-

Safety Data Sheet: Thionyl chloride . Carl ROTH. [Link]

- Method for producing acid chlorides.

-

Conversion of carboxylic acids into acid chlorides and alcohols into... . ResearchGate. [Link]

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride . PubChem. [Link]

-

converting carboxylic acids into acyl (acid) chlorides . Chemguide. [Link]

-

Acid to Acid Chloride - Common Conditions . organic-chemistry.org. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fishersci.com [fishersci.com]

- 8. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]

- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 10. westliberty.edu [westliberty.edu]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to the Synthesis of 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride: Starting Materials and Strategic Execution

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is a pivotal building block in the synthesis of a multitude of pharmacologically active compounds and agrochemicals. Its strategic importance lies in the reactive acid chloride functionality, which allows for facile derivatization, and the substituted pyrazole core, a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the primary synthetic routes to this key intermediate, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies. We will delve into two principle approaches: the functionalization of a pre-formed pyrazole ring and the de novo construction of the pyrazole nucleus from acyclic precursors. Detailed experimental insights, comparative analysis of reagents, and process optimization are discussed to equip researchers with the knowledge to efficiently synthesize this valuable compound.

Introduction

The pyrazole moiety is a cornerstone in the design of modern pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern of this compound makes it a particularly sought-after intermediate. The chloro substituent at the 4-position can influence the electronic properties of the ring and provide a handle for further functionalization, while the methyl group at the 1-position and the carbonyl chloride at the 3-position are crucial for modulating activity and enabling amide bond formation, respectively.

The synthesis of this molecule is not without its challenges, primarily concerning regioselectivity and the introduction of the chloro and carbonyl functionalities. This guide will navigate these challenges by presenting established and innovative synthetic pathways, providing a clear roadmap for its preparation in a laboratory setting.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound (I), points to its immediate precursor, 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (II). The conversion of a carboxylic acid to an acid chloride is a standard and high-yielding transformation. The core of the synthetic challenge, therefore, lies in the efficient and regioselective synthesis of the chloro-substituted pyrazole carboxylic acid (II).

Two primary retrosynthetic strategies for the formation of intermediate (II) will be explored:

-

Strategy A: Functional Group Interconversion on a Pre-formed Pyrazole Ring. This approach begins with a simpler pyrazole derivative and sequentially introduces the required chloro and carboxyl functionalities.

-

Strategy B: Pyrazole Ring Construction from Acyclic Precursors. This strategy involves the cyclization of acyclic starting materials to directly or indirectly form the desired substituted pyrazole ring.

Caption: Retrosynthetic analysis of this compound.

Strategy A: Synthesis via Functionalization of a Pre-formed Pyrazole Ring

This strategy leverages the availability of simpler pyrazole starting materials and introduces the desired functionalities in a stepwise manner.

Route 1: From 1-Methyl-3-bromo-4-chloropyrazole

One of the most direct routes to the key carboxylic acid intermediate (II) involves a halogen-metal exchange followed by carboxylation of a di-halogenated pyrazole.

Step 1: Synthesis of 1-Methyl-3-bromo-4-chloropyrazole

The regioselective synthesis of this key intermediate is critical. A common approach involves the direct halogenation of 1-methylpyrazole. The pyrazole ring is susceptible to electrophilic substitution, and controlling the position of halogenation can be achieved by careful selection of reagents and reaction conditions.

Experimental Protocol: Synthesis of 1-Methyl-3-bromo-4-chloropyrazole

-

To a solution of 1-methylpyrazole in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add a brominating agent (e.g., N-bromosuccinimide, NBS) and a chlorinating agent (e.g., N-chlorosuccinimide, NCS) sequentially. The order of addition and reaction temperature are crucial for achieving the desired regioselectivity. Generally, bromination at the 3-position is followed by chlorination at the 4-position.

-

The reaction is typically stirred at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.

-

Work-up involves quenching the reaction with a reducing agent (e.g., sodium thiosulfate), followed by extraction with an organic solvent and purification by column chromatography or distillation.

Step 2: Conversion to 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

With the di-halo pyrazole in hand, a lithium-halogen exchange at the more reactive 3-position (C-Br bond) followed by quenching with carbon dioxide affords the desired carboxylic acid.

Experimental Protocol: Carboxylation of 1-Methyl-3-bromo-4-chloropyrazole

-

Dissolve 1-methyl-3-bromo-4-chloropyrazole in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of an organolithium reagent (e.g., n-butyllithium) to effect the lithium-halogen exchange.

-

After stirring for a short period, bubble dry carbon dioxide gas through the solution or pour the reaction mixture over crushed dry ice.

-

Allow the mixture to warm to room temperature, then quench with water.

-

Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which can be collected by filtration and purified by recrystallization.

Route 2: Chlorination of 1-Methyl-1H-pyrazole-3-carboxylic acid

An alternative approach within Strategy A is to start with 1-methyl-1H-pyrazole-3-carboxylic acid and introduce the chloro group at the 4-position.

Step 1: Synthesis of 1-Methyl-1H-pyrazole-3-carboxylic acid

This precursor can be synthesized from the hydrolysis of its corresponding ester, which is accessible through the condensation of ethyl 2-formyl-3-oxobutanoate with methylhydrazine. A more direct laboratory-scale method involves the regioselective lithiation of 1-methylpyrazole at the 3-position followed by carboxylation with carbon dioxide.

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-3-carboxylic acid via Lithiation

-

In a flame-dried flask under an inert atmosphere, dissolve 1-methylpyrazole in anhydrous THF and cool to -78 °C.

-

Slowly add a solution of n-butyllithium and allow the mixture to stir at low temperature to ensure complete deprotonation at the 3-position.

-

Quench the reaction with an excess of crushed dry ice.

-

Upon warming to room temperature, add water and perform an acidic work-up as described in the previous protocol to isolate the carboxylic acid.

Step 2: Chlorination of 1-Methyl-1H-pyrazole-3-carboxylic acid

The chlorination of the pyrazole ring at the 4-position can be achieved using various chlorinating agents.

Experimental Protocol: Chlorination using Sulfuryl Chloride

-

Dissolve 1-methyl-1H-pyrazole-3-carboxylic acid in a suitable solvent such as dichloromethane or chloroform.

-

Slowly add sulfuryl chloride (SO₂Cl₂) at a controlled temperature (typically 0 °C to room temperature).

-

Stir the reaction until complete consumption of the starting material.

-

The reaction is then carefully quenched, and the product is isolated by extraction and purified by recrystallization.

A greener alternative for the chlorination step involves the use of hydrochloric acid and an oxidizing agent like hydrogen peroxide, which avoids the use of harsh chlorinating agents.

Strategy B: Synthesis via Pyrazole Ring Construction

This approach builds the substituted pyrazole ring from acyclic precursors, offering a high degree of flexibility in introducing the desired substituents.

Route 3: Cyclization of a β-Dicarbonyl Compound with Methylhydrazine

A classic and versatile method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. To obtain the desired substitution pattern, a suitably functionalized dicarbonyl compound is required.

Step 1: Preparation of a Suitable β-Ketoester

To introduce the carboxylic acid functionality at the 3-position of the pyrazole, one can start with a β-ketoester that already contains a latent or protected carboxyl group. For example, the condensation of diethyl 2-chloro-3-oxosuccinate with methylhydrazine.

Step 2: Cyclization and Functionalization

Experimental Protocol: Pyrazole Synthesis from Diethyl 2-chloro-3-oxosuccinate

-

React diethyl 2-chloro-3-oxosuccinate with methylhydrazine in a suitable solvent like ethanol. The reaction typically proceeds at reflux temperature.

-

The initial cyclization product is ethyl 4-chloro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.

-

The hydroxyl group can be removed through a two-step process: conversion to a chloro group using a chlorinating agent like phosphoryl chloride (POCl₃), followed by reductive dehalogenation.

-

Finally, the ester is hydrolyzed to the carboxylic acid under basic or acidic conditions.

Final Step: Conversion of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid to the Acid Chloride

The conversion of the carboxylic acid (II) to the final product, this compound (I), is a standard transformation. Two common reagents for this are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Comparison of Chlorinating Agents for Acid Chloride Formation

| Reagent | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) ** | Inexpensive, byproducts (SO₂ and HCl) are gaseous and easily removed. | Can be harsh, may not be suitable for sensitive substrates. |

| Oxalyl Chloride ((COCl)₂) ** | Milder reaction conditions, byproducts (CO, CO₂, and HCl) are gaseous. | More expensive than thionyl chloride. |

Experimental Protocol: Acid Chloride Formation with Thionyl Chloride

-

To the dry 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, add an excess of thionyl chloride, optionally in an inert solvent like dichloromethane or toluene.

-

A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

The mixture is typically heated to reflux until the evolution of gas ceases.

-

Excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which can often be used without further purification.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be approached through several viable synthetic routes. The choice of a particular strategy will depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The functionalization of a pre-formed pyrazole ring offers a more direct approach if the appropriate precursors are accessible. Conversely, the de novo construction of the pyrazole ring provides greater flexibility and control over the substitution pattern. For the final conversion to the acid chloride, both thionyl chloride and oxalyl chloride are effective, with the latter being preferable for milder conditions. This guide provides the foundational knowledge and practical insights for researchers to confidently undertake the synthesis of this important chemical intermediate.

References

-

Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. (URL: [Link])

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (URL: [Link])

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (URL: [Link])

-

Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (URL: [Link])

-

Synthesis of carboxylic acids by oxidation of aldehydes. (URL: [Link])

-

An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. (URL: [Link])

The Pyrazole Carbonyl Chloride Moiety: A Highly Electrophilic Scaffold for Amide Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Activated Pyrazoles

In the landscape of modern medicinal chemistry, pyrazole derivatives are a cornerstone scaffold, present in a multitude of blockbuster drugs valued for their diverse pharmacological activities.[1] Their utility stems from a unique combination of metabolic stability, hydrogen bonding capabilities, and the ability to be readily functionalized.[2] Among the most powerful intermediates for derivatization are pyrazole carbonyl chlorides. The incorporation of the acyl chloride functional group transforms the relatively stable pyrazole ring into a highly reactive, electrophilic building block, primed for facile amide bond formation—a critical linkage in countless pharmaceutical agents.[3][4] This guide provides a comprehensive overview of the inherent electrophilic nature of pyrazole carbonyl chlorides, the factors governing their reactivity, and field-proven protocols for their synthesis and application.

The Electronic Architecture: Understanding the Source of Reactivity

The potent electrophilicity of a pyrazole carbonyl chloride is not merely a property of the acyl chloride group alone; it is a synergistic effect arising from the interplay between the carbonyl carbon and the attached pyrazole ring.

1. The Acyl Chloride Group: The primary driver of reactivity is the carbon-chlorine bond within the carbonyl chloride moiety. The carbonyl carbon is inherently electrophilic due to the polarization of the C=O double bond. This effect is significantly amplified by the presence of the chlorine atom, a highly electronegative and excellent leaving group. This combination creates a strongly electron-deficient carbon center, highly susceptible to attack by nucleophiles.[5]

2. The Pyrazole Ring's Influence: The pyrazole ring itself, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, generally acts as an electron-withdrawing group.[6] This property further depletes electron density from the attached carbonyl carbon, enhancing its electrophilic character. The precise electronic influence depends on the point of attachment and the substitution pattern on the ring.[7] For instance, electron-donating groups on the pyrazole ring may slightly temper the reactivity, whereas additional electron-withdrawing substituents will further enhance it. This tunable electronic nature allows for the fine-control of reactivity in complex synthetic schemes.

The general mechanism for the reaction of a pyrazole carbonyl chloride with a nucleophile, such as a primary amine, follows the classic nucleophilic acyl substitution pathway. This process involves a two-step addition-elimination sequence, proceeding through a tetrahedral intermediate.[4][8]

Caption: Synthetic Workflow for Pyrazole Carboxamides.

Field-Proven Experimental Protocols

The following protocols provide a validated methodology for the synthesis of a pyrazole carbonyl chloride and its subsequent conversion to a pyrazole carboxamide.

Protocol 1: Synthesis of Pyrazole Carbonyl Chloride [9][10]

-

Objective: To convert a pyrazole-carboxylic acid to its corresponding pyrazole-carbonyl chloride.

-

Materials:

-

Pyrazole-carboxylic acid (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF) (1-2 drops, catalytic)

-

Oxalyl chloride or Thionyl chloride (1.5 - 2.0 eq)

-

-

Procedure:

-

In a flame-dried, nitrogen-purged round-bottom flask, suspend the pyrazole-carboxylic acid in anhydrous DCM.

-

Add a catalytic drop of DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add oxalyl chloride or thionyl chloride dropwise. Vigorous gas evolution (HCl, CO, CO₂ or SO₂) will be observed.

-

Causality Insight: This step must be performed in a well-ventilated fume hood. The dropwise addition at 0°C is crucial to control the exothermic reaction and prevent potential side reactions.

-

-

Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the suspension becomes a clear solution.

-

Remove the solvent and excess reagent in vacuo.

-

Causality Insight: This step yields the crude pyrazole-carbonyl chloride. Due to its high reactivity and moisture sensitivity, this intermediate is almost always used immediately in the next step without purification.

-

-

Protocol 2: Amide Coupling with Pyrazole Carbonyl Chloride [9][10]

-

Objective: To synthesize a pyrazole carboxamide via nucleophilic acyl substitution.

-

Materials:

-

Crude pyrazole-carbonyl chloride from Protocol 1

-

Anhydrous Dichloromethane (DCM)

-

Desired primary or secondary amine (1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

-

Procedure:

-

Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.

-

Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor reaction progress by TLC.

-

Causality Insight: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the amine nucleophile.

-

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield the pure pyrazole carboxamide.

-

Characterization and Data Analysis

The formation of the pyrazole carbonyl chloride and its subsequent conversion to an amide can be monitored and confirmed using standard analytical techniques. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) are particularly informative.

| Compound Class | Functional Group | IR C=O Stretch (cm⁻¹) | ¹³C NMR Carbonyl δ (ppm) | Key Observations |

| Pyrazole Carboxylic Acid | R-COOH | 1690 - 1760 [5] | 170 - 185 [11] | Broad O-H stretch also present in IR spectrum. |

| Pyrazole Carbonyl Chloride | R-COCl | ~1800 [12] | 165 - 180 (approx.) | High-frequency C=O stretch is characteristic. Highly deshielded carbonyl carbon in ¹³C NMR. |

| Pyrazole Carboxamide | R-CONH₂ | 1630 - 1695 | 160 - 180 | Lower frequency C=O stretch due to resonance. N-H stretches appear in IR if primary/secondary amide. |

Note: Exact spectroscopic values can vary based on substitution, solvent, and other structural features. The significant shift of the carbonyl stretching frequency to a higher wavenumber (around 1800 cm⁻¹) is a key diagnostic indicator for the successful formation of the acyl chloride intermediate. [12][13]

Conclusion

Pyrazole carbonyl chlorides are exceptionally valuable intermediates in synthetic and medicinal chemistry. Their heightened electrophilicity, driven by the inherent properties of the acyl chloride group and augmented by the electron-withdrawing nature of the pyrazole ring, makes them ideal precursors for the rapid and efficient construction of pyrazole carboxamides. A thorough understanding of their electronic properties and the application of robust, validated synthetic protocols, such as those detailed in this guide, empowers researchers to leverage these potent building blocks in the design and development of novel therapeutic agents.

References

-

Karrouchi, K., Ramli, Y., Taoufik, J., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

-

Sharma, V., & Kumar, P. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 59-69. Available at: [Link]

-

Venkatesh, P. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). Molecules, 28(14), 5439. Available at: [Link]

-

Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320–1326. Available at: [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]

-

PubChem. (n.d.). Pyrazole-1-carbonyl chloride. National Center for Biotechnology Information. Available at: [Link]

-

Ozer, I., Onal, Z., & Saripinar, E. (2005). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Turkish Journal of Chemistry, 29(1), 29-38. Available at: [Link]

-

Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available at: [Link]

-

Leonti, F., et al. (2015). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 58(21), 8514–8528. Available at: [Link]

-

Infrared Spectroscopy. (n.d.). University of Babylon. Available at: [Link]

- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (2016). Google Patents.

-

El-Emary, T. I. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. Available at: [Link]